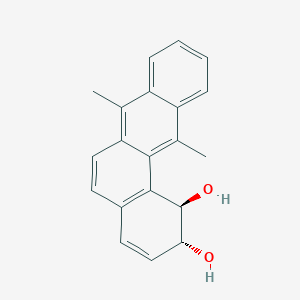
(1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol: is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of 7,12-dimethylbenz(a)anthracene, a compound known for its potent carcinogenic properties. This compound is of significant interest in scientific research due to its role in studying the mechanisms of carcinogenesis and its interactions with biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol typically involves the metabolic conversion of 7,12-dimethylbenz(a)anthracene. This process can be carried out using cultured mouse macrophages and tracheal and lung tissues. The primary metabolite produced in these cultures is 8,9-dihydro-8,9-dihydroxy-7,12-dimethylbenz(a)anthracene, with this compound being another significant product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. The synthesis is generally performed in laboratory settings under controlled conditions to ensure the purity and specificity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: (1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding its metabolic pathways and interactions within biological systems.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under specific conditions.
Major Products: The major products formed from these reactions include various hydroxylated derivatives, which are essential for studying the compound’s biological activity and potential carcinogenic effects .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol is used to study the mechanisms of polycyclic aromatic hydrocarbon metabolism and the formation of DNA adducts, which are critical for understanding chemical carcinogenesis .
Biology: In biological research, this compound helps investigate the metabolic pathways and interactions of carcinogenic compounds with cellular components. It is particularly useful in studying the role of macrophages and other immune cells in metabolizing carcinogens .
Medicine: In medical research, this compound is used to develop animal models for studying cancer development and progression. These models are crucial for testing potential anti-cancer therapies and understanding the molecular mechanisms of carcinogenesis .
Industry: While its industrial applications are limited, the compound’s role in research contributes to the development of safer industrial processes and the identification of potential environmental carcinogens .
Wirkmechanismus
The mechanism of action of (1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol involves its metabolic conversion to reactive intermediates that can form DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound primarily targets cellular DNA, leading to genetic alterations that contribute to cancer development .
Vergleich Mit ähnlichen Verbindungen
7,12-Dimethylbenz(a)anthracene: The parent compound, known for its potent carcinogenic properties.
8,9-Dihydro-8,9-dihydroxy-7,12-dimethylbenz(a)anthracene: Another significant metabolite with similar biological activities.
7-Hydroxymethyl-12-methylbenz(a)anthracene: A hydroxylated derivative with distinct metabolic pathways.
Uniqueness: (1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol is unique due to its specific metabolic pathway and the formation of DNA adducts that are crucial for studying the mechanisms of carcinogenesis. Its distinct structure and reactivity make it a valuable tool in cancer research .
Eigenschaften
CAS-Nummer |
68984-91-8 |
|---|---|
Molekularformel |
C20H18O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(1R,2R)-7,12-dimethyl-1,2-dihydrobenzo[a]anthracene-1,2-diol |
InChI |
InChI=1S/C20H18O2/c1-11-14-5-3-4-6-15(14)12(2)18-16(11)9-7-13-8-10-17(21)20(22)19(13)18/h3-10,17,20-22H,1-2H3/t17-,20+/m1/s1 |
InChI-Schlüssel |
BWXUNMMEHBERHO-XLIONFOSSA-N |
SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C=C3)O)O |
Isomerische SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)[C@H]([C@@H](C=C3)O)O |
Kanonische SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C=C3)O)O |
Synonyme |
1,2-dihydrodiol-DMBA 7,12-dimethylbenz(a)anthracene-1,2-dihydrodiol trans-1,2-dihydro-1,2-dihydroxy-7,12-dimethylbenz(a)anthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















